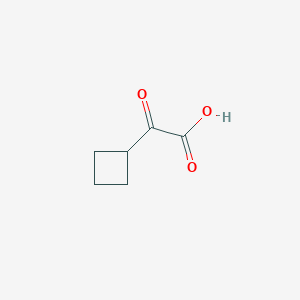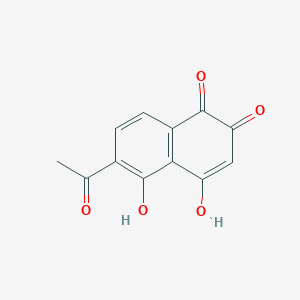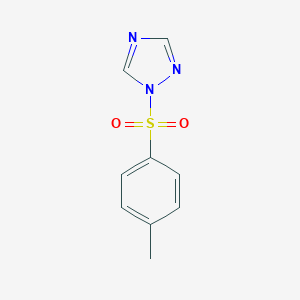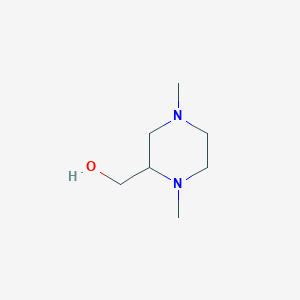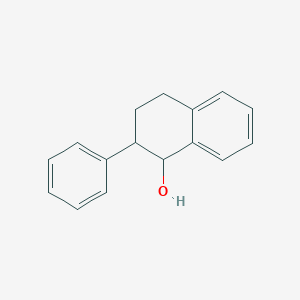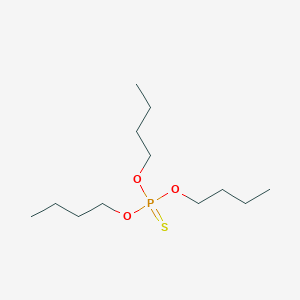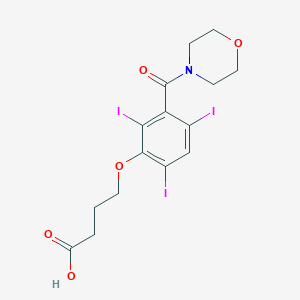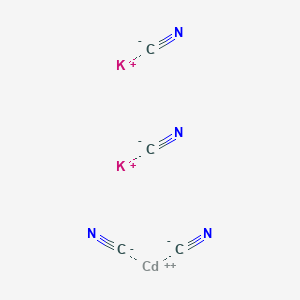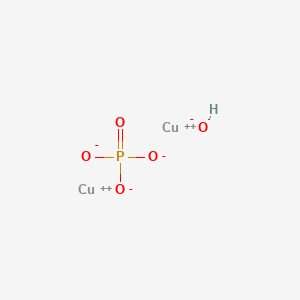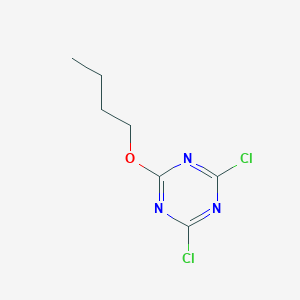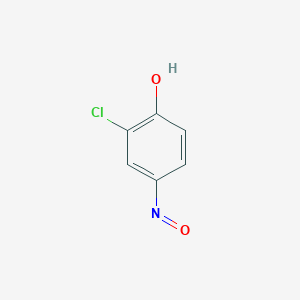
2-Chloro-4-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-nitrosophenol (CNOP) is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. CNOP has been studied extensively due to its potential as a reagent for the determination of various biological molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitrosophenol is not well understood. However, it is believed that 2-Chloro-4-nitrosophenol reacts with biological molecules to form stable adducts. These adducts can be detected and quantified using various analytical techniques.
Effets Biochimiques Et Physiologiques
2-Chloro-4-nitrosophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. 2-Chloro-4-nitrosophenol has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-Chloro-4-nitrosophenol is its simplicity of synthesis. It can be easily synthesized in a laboratory setting and is relatively inexpensive. However, 2-Chloro-4-nitrosophenol has some limitations for lab experiments. It is not very stable and can degrade over time, which can affect the accuracy of experimental results. Additionally, 2-Chloro-4-nitrosophenol can react with other compounds in biological samples, which can lead to false positives or false negatives.
Orientations Futures
There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research. One potential application is in the development of new diagnostic tests for various diseases. 2-Chloro-4-nitrosophenol could be used as a reagent to detect specific biomolecules that are indicative of certain diseases. Additionally, 2-Chloro-4-nitrosophenol could be used in the development of new drugs that target specific biological molecules. Finally, 2-Chloro-4-nitrosophenol could be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Conclusion:
In conclusion, 2-Chloro-4-nitrosophenol is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. 2-Chloro-4-nitrosophenol has been studied extensively due to its potential as a reagent for the determination of various biological molecules. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple, and it has several advantages for lab experiments. However, it also has some limitations that must be considered. There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research, including the development of new diagnostic tests, drugs, and analytical techniques.
Méthodes De Synthèse
2-Chloro-4-nitrosophenol can be synthesized by the reaction of 2-chlorophenol with sodium nitrite in the presence of hydrochloric acid. The reaction yields 2-Chloro-4-nitrosophenol as a yellowish crystalline solid. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-Chloro-4-nitrosophenol has been used in various scientific research applications. One of the primary applications of 2-Chloro-4-nitrosophenol is as a reagent for the determination of various biological molecules. 2-Chloro-4-nitrosophenol can be used to determine the concentration of amino acids, peptides, and proteins. It has also been used to determine the concentration of catecholamines, which are important neurotransmitters in the human body.
Propriétés
Numéro CAS |
13362-35-1 |
|---|---|
Nom du produit |
2-Chloro-4-nitrosophenol |
Formule moléculaire |
C6H4ClNO2 |
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
2-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(8-10)1-2-6(5)9/h1-3,9H |
Clé InChI |
RHTVYQUNDOIUHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1N=O)Cl)O |
Autres numéros CAS |
13362-35-1 |
Pictogrammes |
Irritant |
Synonymes |
2-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



